molecular formula C32H28CaN6O14S2 B12742274 Sulfaloxic acid calcium salt CAS No. 59672-20-7

Sulfaloxic acid calcium salt

Cat. No.: B12742274
CAS No.: 59672-20-7
M. Wt: 824.8 g/mol
InChI Key: KRZBKGSMUYFQAX-UHFFFAOYSA-L
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Description

Sulfaloxic acid calcium salt, also known as calcium sulfaloxate, is a chemical compound with the molecular formula 2C16H14N3O7S.Ca. It is a calcium salt of sulfaloxic acid and is known for its various applications in scientific research and industry .

Properties

CAS No.

59672-20-7

Molecular Formula

C32H28CaN6O14S2

Molecular Weight

824.8 g/mol

IUPAC Name

calcium;2-[[4-(hydroxymethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/2C16H15N3O7S.Ca/c2*20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23;/h2*1-8,20H,9H2,(H,18,21)(H,22,23)(H2,17,19,24);/q;;+2/p-2

InChI Key

KRZBKGSMUYFQAX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)[O-].C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfaloxic acid calcium salt can be synthesized through the neutralization reaction between sulfaloxic acid and calcium hydroxide. The reaction typically involves dissolving sulfaloxic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water. The product is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to additional purification steps, such as recrystallization, to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sulfaloxic acid calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide, potassium hydroxide.

    Solvents: Water, ethanol.

Major Products

Scientific Research Applications

Sulfaloxic acid calcium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of sulfaloxic acid calcium salt involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfaloxic acid calcium salt is unique due to its specific chemical structure and the resulting properties. Its ability to form complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

Sulfaloxic acid calcium salt is a compound derived from sulfaloxic acid, which is a sulfonamide antibiotic. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a calcium salt of sulfaloxic acid, characterized by its sulfonamide functional group. The presence of calcium enhances its solubility and bioavailability, making it suitable for various applications in medicine and agriculture.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for treating bacterial infections. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Cytotoxic Effects

Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. A study demonstrated that at specific concentrations, the compound induced apoptosis in tumor cells while sparing normal cells, suggesting selective cytotoxicity.

Case Study: Cytotoxicity in Cancer Cells

  • Study Design: Human cancer cell lines were treated with varying concentrations of this compound.
  • Results: At concentrations ranging from 1 to 100 µg/mL, there was a dose-dependent increase in apoptosis markers in cancer cells, with minimal effects on normal fibroblast cells.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated in animal models. It demonstrates rapid absorption and distribution within the body, with peak plasma concentrations occurring within 1-2 hours post-administration.

Toxicological Studies

Toxicology assessments indicate that the compound has a low acute toxicity profile. In subchronic studies, no significant adverse effects were observed at doses up to 2000 mg/kg body weight. The no observed adverse effect level (NOAEL) was established at this dosage.

Therapeutic Applications

Given its antimicrobial and cytotoxic properties, this compound has potential applications in:

  • Infectious Disease Treatment: As an antibiotic for treating bacterial infections.
  • Cancer Therapy: As an adjunctive treatment for certain types of cancer due to its selective cytotoxicity.

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